molecular formula C17H16N2O2 B4078036 N-(4-cyanophenyl)-2-phenoxybutanamide

N-(4-cyanophenyl)-2-phenoxybutanamide

Cat. No. B4078036
M. Wt: 280.32 g/mol
InChI Key: CNWFPQLRBSSNBG-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-phenoxybutanamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors. BTK is a protein that plays a crucial role in the development and activation of B cells, which are a type of white blood cell that plays a critical role in the immune system. Inhibition of BTK has been shown to be an effective strategy for the treatment of cancer, autoimmune diseases, and other disorders.

Mechanism of Action

TAK-659 works by inhibiting the activity of N-(4-cyanophenyl)-2-phenoxybutanamide, a protein that plays a crucial role in the development and activation of B cells. N-(4-cyanophenyl)-2-phenoxybutanamide is a key signaling molecule in the B cell receptor (BCR) pathway, which is essential for the survival and proliferation of B cells. By inhibiting N-(4-cyanophenyl)-2-phenoxybutanamide, TAK-659 blocks the activation of B cells and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, TAK-659 has been shown to be well-tolerated and to have minimal toxicity. TAK-659 has also been shown to have a favorable pharmacodynamic profile, with potent and sustained inhibition of N-(4-cyanophenyl)-2-phenoxybutanamide activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of TAK-659 is its specificity for N-(4-cyanophenyl)-2-phenoxybutanamide, which reduces the risk of off-target effects. TAK-659 has also been shown to have good oral bioavailability, which makes it suitable for oral administration in preclinical studies. However, one of the limitations of TAK-659 is its relatively low solubility, which can make it difficult to formulate for in vivo studies.

Future Directions

There are several potential future directions for the development of TAK-659 and other N-(4-cyanophenyl)-2-phenoxybutanamide inhibitors. One area of interest is the development of combination therapies that target multiple pathways in cancer cells. Another area of interest is the development of N-(4-cyanophenyl)-2-phenoxybutanamide inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Finally, there is interest in the development of N-(4-cyanophenyl)-2-phenoxybutanamide inhibitors for the treatment of COVID-19, as N-(4-cyanophenyl)-2-phenoxybutanamide has been shown to play a role in the immune response to viral infections.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, TAK-659 has been shown to inhibit N-(4-cyanophenyl)-2-phenoxybutanamide activity and induce apoptosis (programmed cell death) in cancer cells. TAK-659 has also been shown to enhance the activity of other cancer drugs, such as venetoclax and lenalidomide.

properties

IUPAC Name

N-(4-cyanophenyl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-16(21-15-6-4-3-5-7-15)17(20)19-14-10-8-13(12-18)9-11-14/h3-11,16H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWFPQLRBSSNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C#N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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